3-[(3-Fluorobenzyl)oxy]benzaldehyde chemical structure
3-[(3-Fluorobenzyl)oxy]benzaldehyde chemical structure
An In-Depth Technical Guide to 3-[(3-Fluorobenzyl)oxy]benzaldehyde
Executive Summary
This technical guide provides a comprehensive overview of 3-[(3-Fluorobenzyl)oxy]benzaldehyde, a key organic compound with significant relevance in the pharmaceutical industry. The document details its chemical structure, physicochemical properties, synthesis via the Williamson ether synthesis, and robust methods for its analytical characterization. Particular emphasis is placed on its role as a critical intermediate and a designated impurity in the synthesis of active pharmaceutical ingredients (APIs), such as Safinamide. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed protocols to support advanced chemical research and process optimization.
Introduction and Strategic Importance
3-[(3-Fluorobenzyl)oxy]benzaldehyde (CAS No. 590353-54-1) is an aromatic aldehyde belonging to the family of fluorinated benzyl ethers. Its structure is characterized by a benzaldehyde ring substituted at the meta-position with a 3-fluorobenzyloxy group. The incorporation of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. While not an active therapeutic agent itself, this compound is of high interest as it is a known impurity, specifically "Safinamide Impurity G," in the manufacturing of Safinamide, a drug used for the treatment of Parkinson's disease.[1] Understanding its synthesis, properties, and detection is therefore critical for ensuring the purity, safety, and efficacy of the final drug product.
Chemical Identity and Physicochemical Properties
A precise understanding of the compound's identity is foundational for its synthesis and analysis.
-
IUPAC Name: 3-[(3-fluorophenyl)methoxy]benzaldehyde
-
Synonyms: 3-((3-Fluorobenzyl)oxy)benzaldehyde, Safinamide Impurity G, Safinamide Impurity 21
-
CAS Number: 590353-54-1
-
Molecular Formula: C₁₄H₁₁FO₂
-
Molecular Weight: 230.23 g/mol
Chemical Structure
Caption: 2D Chemical Structure of 3-[(3-Fluorobenzyl)oxy]benzaldehyde
Physicochemical Data Summary
The following table summarizes key computed and experimental properties. Note that some experimental data is for the closely related isomer, 4-((3-Fluorobenzyl)oxy)benzaldehyde, provided for comparative context.
| Property | Value | Source |
| Molecular Weight | 230.23 g/mol | PubChem |
| XLogP3 | 2.9 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Form (Isomer) | Solid, White to Off-White | ChemicalBook[2] |
| Melting Point (Isomer) | 46.0 to 50.0 °C | ChemicalBook[2] |
| Boiling Point (Isomer) | 265 °C / 3 mmHg | TCI Europe[3] |
| Solubility (Isomer) | Soluble in Methanol | TCI Europe[3] |
| Storage Condition | Inert atmosphere, 2-8°C | ChemicalBook[2] |
Synthesis and Mechanistic Insights
The most direct and industrially relevant method for preparing 3-[(3-Fluorobenzyl)oxy]benzaldehyde is the Williamson Ether Synthesis . This classic organic reaction provides an efficient pathway for forming the ether linkage.
Causality of Experimental Design
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(N)2) mechanism.[4][5] The strategic choice of reactants is critical for maximizing yield and minimizing side products.
-
Nucleophile Formation: 3-Hydroxybenzaldehyde is treated with a moderately strong base (e.g., potassium carbonate, K₂CO₃) to deprotonate the phenolic hydroxyl group.[6][7] Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of weaker bases than sodium hydride. The resulting phenoxide is a potent nucleophile.
-
Electrophile Choice: 3-Fluorobenzyl bromide (or chloride) serves as the electrophile. It is a primary benzylic halide, which is ideal for S(N)2 reactions. The use of a primary halide is crucial to avoid the competing E2 elimination pathway, which would become significant with secondary or tertiary halides.[5]
Synthesis Workflow Diagram
The logical flow of the synthesis, from reactants to the purified final product, is illustrated below.
Caption: Williamson Ether Synthesis Workflow for 3-[(3-Fluorobenzyl)oxy]benzaldehyde.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for high purity and yield.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol) and anhydrous potassium carbonate (17.0 g, 123 mmol, 1.5 equiv.).
-
Solvent Addition: Add dry N,N-Dimethylformamide (DMF, 100 mL). The choice of a polar aprotic solvent like DMF or acetone accelerates the S(N)2 reaction.
-
Reagent Addition: Add 3-fluorobenzyl bromide (16.9 g, 89.1 mmol, 1.1 equiv.) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 3-5 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-hydroxybenzaldehyde is consumed.
-
Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate should form.
-
Isolation: Stir the aqueous mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash thoroughly with deionized water (3 x 50 mL) to remove DMF and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product as a white to off-white solid.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.
Spectroscopic and Analytical Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. The expected data are summarized below.
| Technique | Characteristic Features |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.9-10.0 ppm. - Benzylic protons (O-CH₂) singlet around δ 5.1 ppm. - Aromatic protons in the range of δ 7.0-7.8 ppm, showing complex splitting patterns due to meta-substitutions and fluorine coupling. |
| ¹³C NMR | - Aldehyde carbon (C=O) signal around δ 192 ppm. - Benzylic carbon (O-CH₂) signal around δ 70 ppm. - Aromatic carbons between δ 114-160 ppm. The carbon attached to fluorine will show a large ¹J(_{C-F}) coupling constant. |
| IR Spectroscopy | - Strong C=O stretch for the aldehyde at ~1690-1705 cm⁻¹.[9] - C-O-C (ether) stretching vibrations around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). - C-H stretch of the aldehyde group, often visible as two weak bands around 2820 and 2720 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak [M]⁺ at m/z = 230.07. |
Role in Drug Development: The Safinamide Case
The primary relevance of 3-[(3-Fluorobenzyl)oxy]benzaldehyde in the pharmaceutical context is its status as a process-related impurity in the synthesis of Safinamide.[10] Impurities must be rigorously controlled as they can impact the safety and efficacy of the final drug product.
This compound can arise from the use of 3-hydroxybenzaldehyde as a starting material or as an impurity in a related starting material (e.g., 4-hydroxybenzaldehyde). Its formation follows the same Williamson ether synthesis pathway that produces the desired para-substituted isomer, 4-[(3-fluorobenzyl)oxy]benzaldehyde, which is the direct precursor to Safinamide.
Logical Relationship Diagram
Caption: Formation of Target Impurity in Safinamide Synthesis.
Safety and Handling
While specific safety data for this exact isomer is limited, related compounds provide guidance. The isomeric 4-((3-Fluorobenzyl)oxy)benzaldehyde is associated with the following GHS hazard statements.[2][11]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory safety practices, including the use of a fume hood and appropriate personal protective equipment (PPE), are mandatory when handling this compound.
Conclusion
3-[(3-Fluorobenzyl)oxy]benzaldehyde is a molecule of significant technical interest, primarily due to its role as a well-defined impurity in pharmaceutical manufacturing. A thorough understanding of its synthesis via the Williamson ether reaction, its distinct spectroscopic signature, and its logical pathway of formation is essential for drug development professionals. The protocols and data presented in this guide provide a robust framework for the synthesis, control, and analysis of this compound, ultimately contributing to the development of safer and purer medicines.
References
-
PubChem. (n.d.). 3-((3-Fluorobenzyl)oxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
-
Pharmaffiliates. (n.d.). 4-((3-Fluorobenzyl)oxy)benzaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation.
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde.... Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
YouTube. (2018). Trick to write the product of Williamson's ether synthesis. Retrieved from [Link]
-
ResearchGate. (2025). IR Spectra of benzaldehyde and its derivatives.... Retrieved from [Link]
-
YouTube. (2019). in the chemical literature: Williamson ether synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-[(3-Fluorophenyl)methoxy]benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]
Sources
- 1. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 2. 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2 [chemicalbook.com]
- 3. 4-(3-Fluorobenzyloxy)benzaldehyde | 66742-57-2 | TCI EUROPE N.V. [tcichemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buy 3-[(4-Fluorobenzyl)oxy]benzaldehyde | 168084-96-6 [smolecule.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-(3-fluorobenzyl)-4-(3-fluoro-benzyloxy)benzaldehyde | 1000370-24-0 [chemicalbook.com]
- 11. 66742-57-2|4-((3-Fluorobenzyl)oxy)benzaldehyde|BLD Pharm [bldpharm.com]
